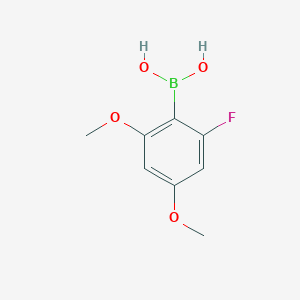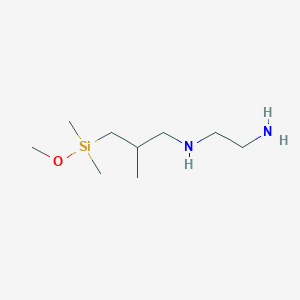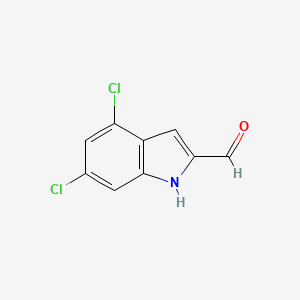
4,6-dichloro-1H-indole-2-carbaldehyde
Descripción general
Descripción
4,6-Dichloro-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4,6-dichloro-1H-indole-2-carbaldehyde consists of 9 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Chemical Reactions Analysis
Indole derivatives, such as 4,6-dichloro-1H-indole-2-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures. They can undergo various chemical reactions, including C–C and C–N coupling reactions .Aplicaciones Científicas De Investigación
Synthesis of Novel Chemical Compounds
Research has shown that various indole derivatives, similar to 4,6-dichloro-1H-indole-2-carbaldehyde, can be synthesized for diverse applications. For instance, the Dakin oxidation of indole carbaldehydes has been used to synthesize indoloquinones, which have potential applications in organic chemistry (Alamgir et al., 2008). Additionally, gold(I)-catalyzed cycloisomerization methods have been developed to create indole-2-carbaldehydes and indolin-3-ols, showcasing the versatility of indole derivatives in chemical reactions (Kothandaraman et al., 2011).
Application in Organic Chemistry Synthesis
Indole derivatives are known for their role as versatile synthons in organic chemistry. For example, the grindstone method has been employed to create Knoevenagel condensed products of indole-3-carbaldehydes, highlighting the usefulness of these compounds in organic synthesis (Madan, 2020). Similarly, the Vilsmeier formylation of indole carbaldehydes has been explored for preparing new indole derivatives, further demonstrating their significance in synthetic chemistry (Bingul et al., 2014).
Potential in Pharmaceutical Research
Although specifically excluding drug use and dosage information, it's important to note that some indole derivatives have shown potential in pharmaceutical research. For example, the synthesis of novel indole derivatives for potential applications in various fields, including pharmaceuticals, has been a focus of research (Tariq et al., 2020).
Applications in Photophysical and Electrochemical Studies
Indole derivatives have also been investigated for their photophysical and electrochemical properties. Studies have synthesized and characterized novel indole-based derivatives for potential applications as fluorescent and semiconductor materials (Sravanthi & Manju, 2015).
Propiedades
IUPAC Name |
4,6-dichloro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-1-8(11)7-3-6(4-13)12-9(7)2-5/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPCTWVXDPVTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-1H-indole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



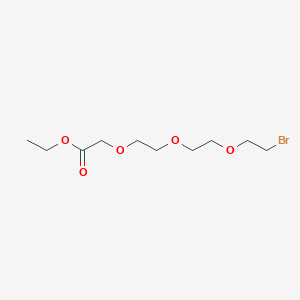
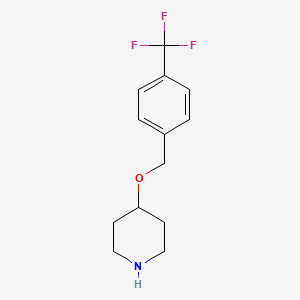
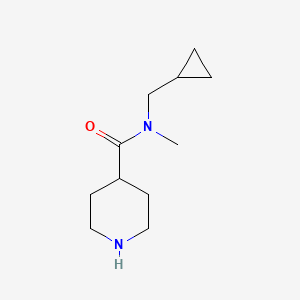
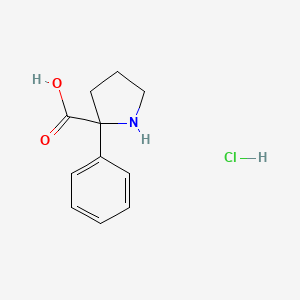
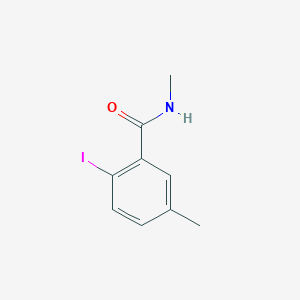
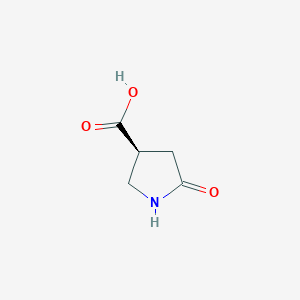
![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)
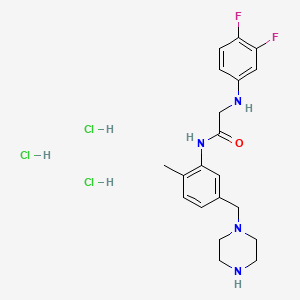
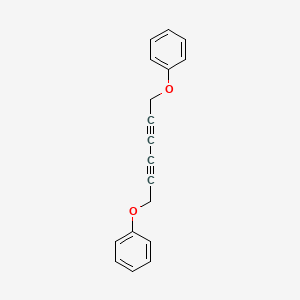
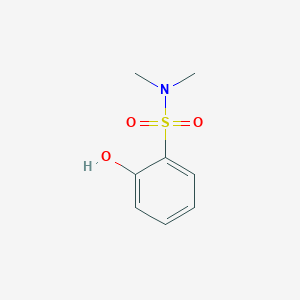
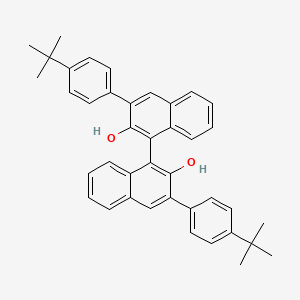
![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)
